molecular formula C15H19NO4S B7441102 2-oxo-N,N-bis(propan-2-yl)-2H-chromene-6-sulfonamide

2-oxo-N,N-bis(propan-2-yl)-2H-chromene-6-sulfonamide

Cat. No. B7441102
M. Wt: 309.4 g/mol
InChI Key: JLOCJNNRXFMTLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-N,N-bis(propan-2-yl)-2H-chromene-6-sulfonamide, also known as compound 1, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of chromene sulfonamides and has shown promising results in various applications.

Mechanism of Action

The mechanism of action of 2-oxo-N,N-bis(propan-2-yl)-2H-chromene-6-sulfonamide 1 is not fully understood. However, it has been suggested that it may work by inhibiting certain enzymes involved in the inflammatory response and cancer cell growth. It may also work by reducing oxidative stress and inflammation in the brain, which could potentially help in the treatment of neurodegenerative diseases.
Biochemical and physiological effects:
Studies have shown that 2-oxo-N,N-bis(propan-2-yl)-2H-chromene-6-sulfonamide 1 has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various tissues. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-oxo-N,N-bis(propan-2-yl)-2H-chromene-6-sulfonamide 1 in lab experiments is its ability to selectively target certain enzymes and pathways. This makes it a useful tool for studying the mechanisms of various diseases. However, one limitation of using 2-oxo-N,N-bis(propan-2-yl)-2H-chromene-6-sulfonamide 1 is its potential toxicity. It is important to use appropriate safety measures when handling this 2-oxo-N,N-bis(propan-2-yl)-2H-chromene-6-sulfonamide.

Future Directions

There are several future directions for research on 2-oxo-N,N-bis(propan-2-yl)-2H-chromene-6-sulfonamide 1. One potential application is in the development of novel anti-inflammatory and anti-cancer drugs. It may also be useful in the development of treatments for neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of this 2-oxo-N,N-bis(propan-2-yl)-2H-chromene-6-sulfonamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-oxo-N,N-bis(propan-2-yl)-2H-chromene-6-sulfonamide 1 involves the reaction of 6-hydroxychromone with propan-2-ylamine and chlorosulfonic acid. The resulting product is then treated with sodium hydroxide to obtain the final 2-oxo-N,N-bis(propan-2-yl)-2H-chromene-6-sulfonamide. This method has been optimized to produce high yields of 2-oxo-N,N-bis(propan-2-yl)-2H-chromene-6-sulfonamide 1 with good purity.

Scientific Research Applications

Compound 1 has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-oxo-N,N-di(propan-2-yl)chromene-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S/c1-10(2)16(11(3)4)21(18,19)13-6-7-14-12(9-13)5-8-15(17)20-14/h5-11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOCJNNRXFMTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)S(=O)(=O)C1=CC2=C(C=C1)OC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N,N-bis(propan-2-yl)-2H-chromene-6-sulfonamide

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